![molecular formula C9H21P B1277918 Di-tert-butylmethylphosphine CAS No. 6002-40-0](/img/structure/B1277918.png)
Di-tert-butylmethylphosphine
Overview
Description
Di-tert-butylmethylphosphine is a class of phosphine ligands characterized by bulky tert-butyl groups attached to a phosphorus atom. These ligands are known for their steric bulk and their ability to stabilize various metal complexes, making them valuable in coordination chemistry and catalysis. The tert-butyl groups provide a protective environment around the reactive phosphorus center, which can be beneficial in controlling the reactivity and selectivity of metal-catalyzed reactions.
Synthesis Analysis
The synthesis of bulky phosphine ligands often involves multiple steps to introduce the tert-butyl groups onto the phosphorus atom. For example, the synthesis of 1,2-bis(di-tert-butylphosphino)imidazole (dtbpi) is achieved through a simple two-step procedure, indicating the accessibility of such ligands for research and application purposes . Another example is the synthesis of methyl-tert-butyl-chlorophosphine, which is prepared through a three-step synthesis and can serve as a precursor for other phosphine derivatives .
Molecular Structure Analysis
The molecular structure of these phosphines is significantly influenced by the steric hindrance of the tert-butyl groups. For instance, the molecular structure of tetra-tert-butyldiphosphine has been determined using electron diffraction and X-ray diffraction, revealing a highly distorted and sterically crowded molecule . The large deformations within the tert-butyl groups and the long P-P bond indicate the impact of steric effects on the molecular conformation.
Chemical Reactions Analysis
This compound and its derivatives participate in various chemical reactions, often as ligands in metal complexes. These complexes can undergo further reactions, such as protonation, rearrangement, and oxidative addition, as seen in the case of complexes with nickel and rhodium . The bulky nature of these phosphines can influence the reactivity and selectivity of the metal center in catalytic processes, such as palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound ligands are characterized by their air stability, electron-donating abilities, and coordination chemistry. For example, di-t-butyl(ferrocenylmethyl)phosphine is reasonably air stable as a solid and has electron-donating ability similar to that of tri-i-propylphosphine . The coordination chemistry of these ligands is versatile, as they can form stable complexes with various transition metals, which can be used in catalytic applications such as hydroformylation .
Scientific Research Applications
1. Enantioselective Transition-Metal-Catalyzed Reactions
Di-tert-butylmethylphosphine derivatives exhibit significant efficacy in enantioselective reactions when used as ligands in transition-metal catalysis. Specifically, (R,R)-2,3-bis(tert-butylmethylphosphino)quinoxaline shows excellent enantioselectivities in Rh-catalyzed asymmetric hydrogenations and carbon-carbon bond-forming reactions (Imamoto et al., 2005).
2. Air-Stable Phosphine Ligands
Air-stable phosphine ligands such as 3,5-di-tert-butyl-2-phosphinophenol have been developed using this compound. These ligands can be employed in the synthesis of luminescent 1,3-benzoxaphospholes with enhanced air stability (Wu et al., 2013).
3. Catalysis in Asymmetric Hydrogenations
Optically active diphosphetanyl derived from this compound demonstrates high efficiency as a catalyst in asymmetric hydrogenations, particularly in α-acetyl-aminoacrylates and α-substituted enamides (Imamoto et al., 2004).
4. High Enantioselectivity in Rhodium-Catalyzed Reactions
P-chiral ligands with tert-butylmethylphosphino groups, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, demonstrate excellent enantioselectivity and catalytic activities in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
Mechanism of Action
Target of Action
Di-tert-butylmethylphosphine, also known as (t-Bu)2PMe or Bis(tert-butyl)methylphosphine , is primarily used as a ligand in various palladium complexes . These complexes are the primary targets of this compound. The role of these palladium complexes is to catalyze various types of cross-coupling reactions .
Mode of Action
This compound interacts with its targets (palladium complexes) by enhancing their reactivity . When added as HBF4 salt, it increases the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . This includes Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions include the formation of biaryl and 2-aryl azine N-oxides .
Pharmacokinetics
Its physical properties such as boiling point (58 °c/12 mmhg) and density (0824 g/mL at 25 °C) have been reported .
Result of Action
The result of this compound’s action is the enhanced reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . This leads to the formation of the corresponding biaryl and 2-aryl azine N-oxides .
Safety and Hazards
Di-tert-butylmethylphosphine is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
ditert-butyl(methyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURBTQKVGNFPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400578 | |
Record name | Di-tert-butylmethylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6002-40-0 | |
Record name | Di-tert-butylmethylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butylmethylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the P—O—Sn bond angle in the Dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV) complex?
A1: The research article reports a P—O—Sn bond angle of 163.9° (3)° in the Dichloridobis(this compound oxide-κO)diphenyltin(IV) complex []. This large bond angle, significantly deviating from the ideal tetrahedral angle, is attributed to the steric hindrance caused by the bulky tert-butyl substituents on the phosphorus atom. This structural information provides valuable insight into the impact of ligand structure on the geometry of metal complexes. Understanding such steric effects is crucial in designing ligands with specific coordination properties for various applications in catalysis and materials science.
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